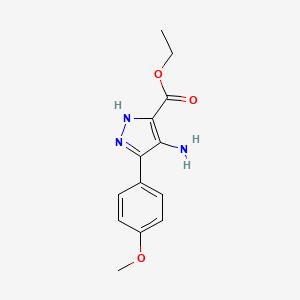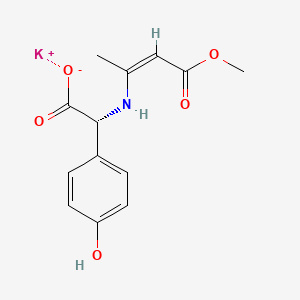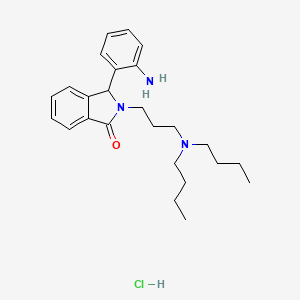
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(Di-n-butylaminopropyl): This part of the compound contains a di-n-butylamine group attached to a propyl chain.
3-(2-aminophenyl)isoindolin-1-one: Here, we have an isoindolinone core with an aminophenyl substituent.
Hydrochloride dihydrate: The compound exists as a hydrochloride salt and includes two water molecules (dihydrate form).
准备方法
The synthetic routes for this compound can vary, but one common method involves the following steps:
-
Isoindolinone Synthesis
- Start with aniline (2-aminophenylamine).
- React aniline with phthalic anhydride to form the isoindolinone core.
- Introduce the di-n-butylamine group using appropriate reagents.
- Isolate the intermediate compound.
-
Hydrochloride Salt Formation
- Dissolve the intermediate compound in hydrochloric acid.
- Precipitate the hydrochloride salt by adding a suitable solvent (e.g., diethyl ether).
- Collect the solid product.
化学反应分析
Oxidation: The isoindolinone core can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The di-n-butylamine group can be substituted with other alkyl or aryl groups.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various halogenating agents.
Major Products: Hydrochloride salts of modified isoindolinone derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Research on its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Limited industrial applications due to its complexity.
作用机制
Molecular Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies needed to elucidate specific pathways.
相似化合物的比较
Similar Compounds: Compare with isoindolinone derivatives, such as 3-aminophenylisoindolin-1-one.
Uniqueness: The combination of di-n-butylamine and aminophenyl groups sets it apart.
Remember that this compound’s research is ongoing, and new findings may emerge
属性
CAS 编号 |
116870-76-9 |
|---|---|
分子式 |
C25H36ClN3O |
分子量 |
430.0 g/mol |
IUPAC 名称 |
3-(2-aminophenyl)-2-[3-(dibutylamino)propyl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C25H35N3O.ClH/c1-3-5-16-27(17-6-4-2)18-11-19-28-24(22-14-9-10-15-23(22)26)20-12-7-8-13-21(20)25(28)29;/h7-10,12-15,24H,3-6,11,16-19,26H2,1-2H3;1H |
InChI 键 |
SRYFERNIQDFVFX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


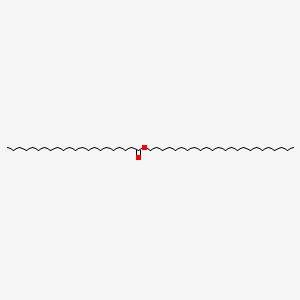

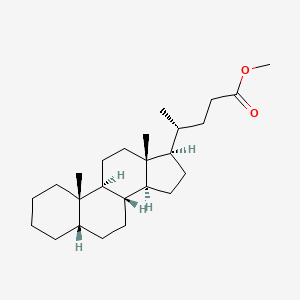
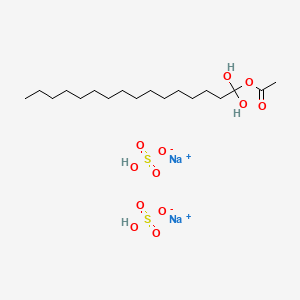
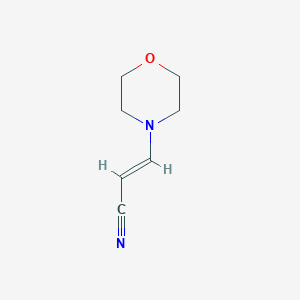
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


